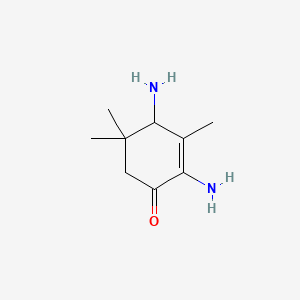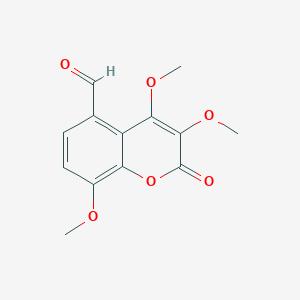![molecular formula C20H20ClNO2 B14368097 N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide CAS No. 91003-09-7](/img/structure/B14368097.png)
N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide: is a compound of interest in various scientific fieldsThis compound is categorized as an arylcyclohexylamine and is often used as an analytical reference standard.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide involves multiple steps. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. This intermediate is then oxidized using potassium permanganate to form a hydroxy ketone. The final step involves imination with methylamine and rearrangement at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis typically involves scalable reactions and purification techniques such as column chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy ketones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include hydroxy ketones, amine derivatives, and substituted benzamides .
Scientific Research Applications
Chemistry: In chemistry, N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide is used as an intermediate in the synthesis of complex molecules. Its reactivity and versatility make it valuable in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems. It is used in research to understand its interactions with various enzymes and receptors.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It is studied as a potential drug candidate for treating various conditions, including pain and anxiety.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide involves its interaction with specific molecular targets. It is known to act on the central nervous system, potentially modulating the activity of certain neurotransmitters. The compound’s effects are mediated through its binding to receptors and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
N-Boc Norketamine: An analytical reference standard categorized as an arylcyclohexylamine.
Ketamine: A well-known anesthetic and analgesic drug with a similar structure.
Hydroxynorketamine: A metabolite of ketamine used in research.
Uniqueness: N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research.
Properties
CAS No. |
91003-09-7 |
|---|---|
Molecular Formula |
C20H20ClNO2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide |
InChI |
InChI=1S/C20H20ClNO2/c1-22(19(24)15-9-3-2-4-10-15)20(14-8-7-13-18(20)23)16-11-5-6-12-17(16)21/h2-6,9-12H,7-8,13-14H2,1H3 |
InChI Key |
OTDRJFXNJCZWBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)C2(CCCCC2=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
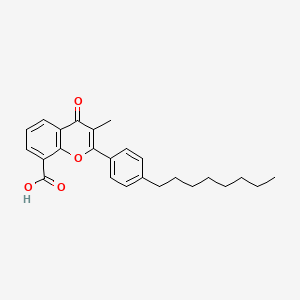
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
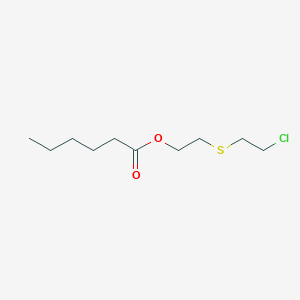
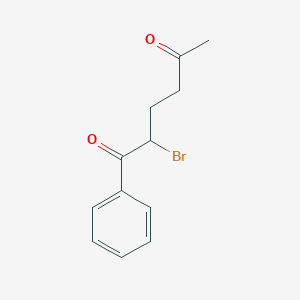
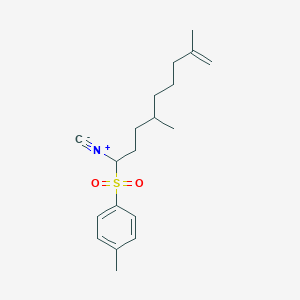
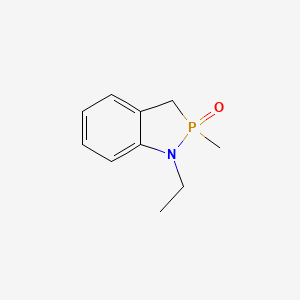

![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)
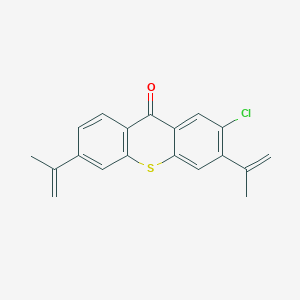
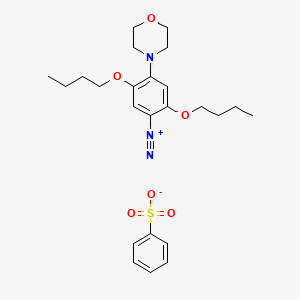
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
